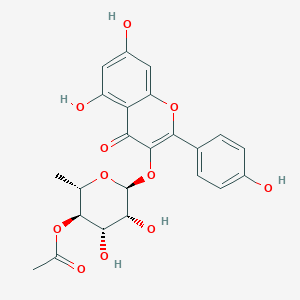
kaempferol-3-O-(4-O-acetyl-alpha-L-rhamnopyranoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is a flavonoid glycoside derived from kaempferol, a naturally occurring polyphenol found in various fruits and vegetables. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) typically involves the extraction of kaempferol from plant sources followed by glycosylation. The leaves of plants like Pithecellobium dulce are extracted with methanol and fractionated with different solvents. The isolation of the compound is carried out by column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production methods for kaempferol derivatives often involve large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological approaches, including microbial fermentation, is also being explored to enhance the yield and purity of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often require catalysts like Lewis acids to facilitate the attachment of sugar moieties to the kaempferol backbone .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of kaempferol, each with unique pharmacological properties. These derivatives are often more soluble and bioavailable than the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. .
Mecanismo De Acción
The mechanism of action of kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) involves multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits reactive oxygen species (ROS)-generating enzymes.
Anti-inflammatory Effects: Inhibits the expression of proinflammatory cytokines and chemokines, as well as the activity of cyclooxygenase (COX)-1 and COX-2 enzymes.
Anticancer Activity: Modulates signaling pathways such as nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and β-catenin, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Comparación Con Compuestos Similares
Kaempferol 3-(4-O-acetyl-alpha-L-rhamnopyranoside) is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol derivatives. Similar compounds include:
Kaempferol 3-O-alpha-L-rhamnoside: Another glycosylated derivative with similar pharmacological properties.
Kaempferol 3-O-glucoside: Known for its antioxidant and anti-inflammatory activities.
Kaempferol 4’-O-glucoside: Studied for its potential anticancer effects.
These compounds share a common kaempferol backbone but differ in their glycosylation patterns, which influence their pharmacokinetics and biological activities.
Propiedades
Número CAS |
135618-17-6 |
|---|---|
Fórmula molecular |
C23H22O11 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C23H22O11/c1-9-20(32-10(2)24)18(29)19(30)23(31-9)34-22-17(28)16-14(27)7-13(26)8-15(16)33-21(22)11-3-5-12(25)6-4-11/h3-9,18-20,23,25-27,29-30H,1-2H3/t9-,18-,19+,20-,23-/m0/s1 |
Clave InChI |
AGQLGMXLTFMOAP-OEHKQELHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


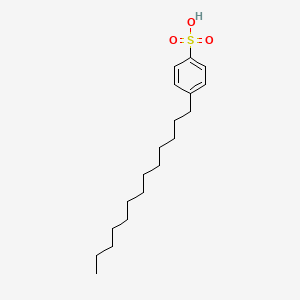
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
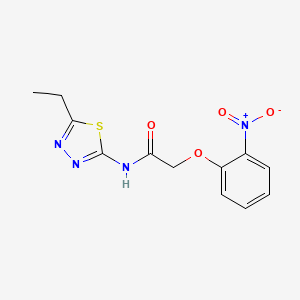
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
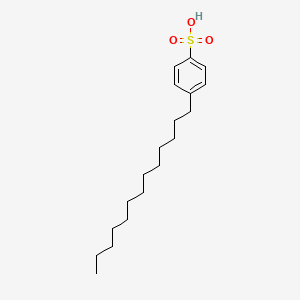
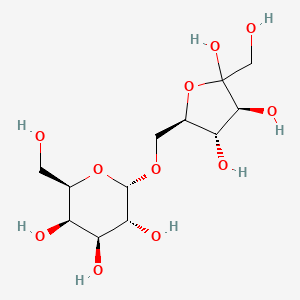
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
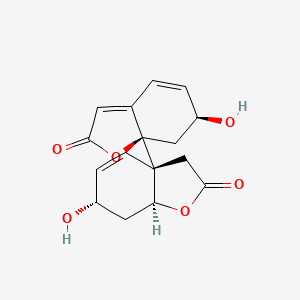
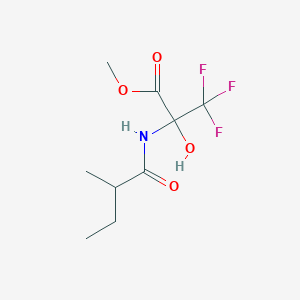
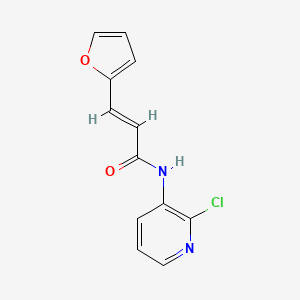
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
